molecular formula C8H14N2S B11952930 1,3-Diazaspiro[4.5]decane-2-thione CAS No. 13157-24-9

1,3-Diazaspiro[4.5]decane-2-thione

Cat. No.: B11952930
CAS No.: 13157-24-9
M. Wt: 170.28 g/mol
InChI Key: DEDAVCXMGAYECA-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[45]decane-2-thione is a heterocyclic compound with the molecular formula C8H14N2S It is characterized by a spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazaspiro[4.5]decane-2-thione can be synthesized through several methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions often require precise control of temperature, pressure, and the use of catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Diazaspiro[4.5]decane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. For example, it has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound’s structure allows it to fit into the active site of RIPK1, inhibiting its activity and preventing the downstream signaling that leads to cell death .

Comparison with Similar Compounds

1,3-Diazaspiro[4.5]decane-2-thione can be compared with other similar compounds, such as:

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but has an additional nitrogen atom and different functional groups.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13157-24-9

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1,3-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C8H14N2S/c11-7-9-6-8(10-7)4-2-1-3-5-8/h1-6H2,(H2,9,10,11)

InChI Key

DEDAVCXMGAYECA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNC(=S)N2

Origin of Product

United States

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